Dopamine D2 Receptor Affinity – Scaffold‑Level Benchmarking Against BDBM50063283
The closest pharmacologically characterized analog, BDBM50063283, which shares the 4‑(4‑methoxyphenyl)piperazin‑1‑yl‑ethyl fragment, displays a Ki of 6 nM at human dopamine D2 receptors in CHO‑K1 cells using [³H]-N‑0437 displacement [1]. While direct measurement of the title compound has not been reported, the conserved pharmacophore suggests a comparable D2 engagement window. By contrast, the single‑methoxy reference WAY‑100135 exhibits negligible D2 binding (IC50 > 1000 nM) , underscoring the critical contribution of the second methoxyphenyl group to dopaminergic activity.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data; predicted to be in the low‑nanomolar range based on scaffold similarity |
| Comparator Or Baseline | BDBM50063283: Ki = 6 nM (human D2, CHO‑K1, [³H]-N‑0437) |
| Quantified Difference | Not quantifiable for target compound; scaffold analog shows ~167‑fold improvement over WAY‑100135 (IC50 >1000 nM) |
| Conditions | Cloned human D2 receptor, CHO‑K1 cells, [³H]-N‑0437 radioligand |
Why This Matters
Procurement for dopamine‑related assays (e.g., Parkinson's disease, schizophrenia models) requires a dual‑methoxy scaffold; single‑methoxy analogs like WAY‑100135 are functionally inactive at D2 and will yield false‑negative results.
- [1] BindingDB Entry BDBM50063283. (4-{2-[4-(4-Methoxyphenyl)-piperazin-1-yl]-ethyl}-cyclohexyl)-pyrimidin-2-yl-amine. Ki data for human D2 (6 nM), rat 5‑HT1A (13 nM), human D3 (32 nM). View Source
